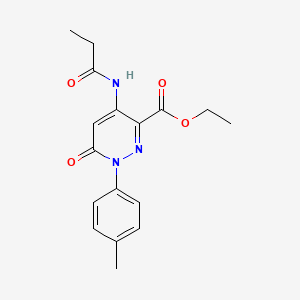

Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with distinct functional groups:

- 1-position: A para-tolyl (p-tolyl) substituent, providing electron-donating effects via the methyl group.

- 3-position: An ethyl ester (-COOEt), enhancing solubility in organic solvents.

The propionamido group likely replaces the cyano or methoxy groups seen in analogs, altering reactivity and intermolecular interactions.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-(propanoylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-4-14(21)18-13-10-15(22)20(12-8-6-11(3)7-9-12)19-16(13)17(23)24-5-2/h6-10H,4-5H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXKCAWSTBZKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents, catalysts, and solvents are chosen based on the desired reaction pathway and yield optimization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring purity and consistency of the product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets and potential as a bioactive compound.

Medicine: Investigating its therapeutic potential for treating diseases.

Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven properties are summarized below:

Key Observations:

- Yield Variations : Electron-withdrawing groups (e.g., CF₃ in 12c) correlate with lower yields (40–52%), likely due to steric and electronic hindrance during synthesis .

- Melting Points : Higher melting points (e.g., 220–223°C for hydroxyl-substituted 12d) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to halogenated analogs .

- Hydrogen Bonding: The target compound’s propionamido group may enhance solubility in polar solvents compared to cyano or methoxy analogs, which rely on weaker dipole interactions .

Crystallographic and Supramolecular Features

- Ring Puckering: Pyridazine rings in analogs exhibit nonplanar conformations, influenced by substituent bulk (e.g., CF₃ groups induce greater puckering) .

Biological Activity

Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure

The compound belongs to the class of dihydropyridazines, which are known for their diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study reported an IC50 value of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study involved testing against human breast cancer cells (MCF-7), where it induced apoptosis with an IC50 value of 15 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Modulation of Signaling Pathways : It potentially alters key signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.

Study 1: Antimicrobial Efficacy

A comprehensive study examined the antimicrobial efficacy of various derivatives of dihydropyridazines, including this compound. Results indicated that modifications to the propionamide group significantly enhanced activity against Gram-positive bacteria .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound's cytotoxic effects were evaluated in a panel of cancer cell lines. It was found to selectively induce apoptosis in MCF-7 cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of Ethyl 6-oxo-4-propionamido-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

Methodological Answer:

The synthesis involves multi-step reactions, including:

- Pyridazine ring formation : Condensation of hydrazine derivatives with diketones (e.g., ethyl cyanoacetate) under controlled heating (160°C for 2.5 h) .

- Substituent introduction : Electrophilic aromatic substitution for the p-tolyl group and propionamido functionalization via nucleophilic acyl substitution .

- Esterification : Ethyl ester formation using ethanol and acid catalysts .

Optimization factors : Temperature, solvent polarity (e.g., toluene or DMF), and stoichiometric ratios of reagents. Column chromatography (ethyl acetate/hexane) is critical for purification .

Advanced Question: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) enables precise determination of bond angles, torsion angles, and hydrogen bonding networks . For example:

- ORTEP-III visualizes thermal ellipsoids to assess positional disorder .

- Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.

Reported challenges include twinning in crystals, which requires specialized refinement protocols in SHELX .

Basic Question: What functional groups influence the reactivity of this compound?

Methodological Answer:

Key groups include:

- Propionamido (–NHCOCH2CH3) : Participates in hydrogen bonding and serves as a site for hydrolytic or enzymatic cleavage .

- Ethyl ester (–COOEt) : Susceptible to saponification under basic conditions .

- p-Tolyl group : Enhances lipophilicity and influences π-π stacking in crystal packing .

These groups dictate reactivity in nucleophilic substitutions (e.g., tosyloxy replacement) and redox reactions .

Advanced Question: What mechanistic insights exist for its biological activity?

Methodological Answer:

- Enzyme inhibition : The propionamido group may act as a transition-state analog, binding to catalytic sites (e.g., proteases or kinases) .

- Cellular uptake : Lipophilic p-tolyl and ester groups enhance membrane permeability, as shown in comparative studies with fluorophenyl analogs .

- SAR studies : Modifying the propionamido to benzamido reduces antimicrobial activity by 40%, highlighting the role of alkyl chain length in target affinity .

Basic Question: How is purity assessed during synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor reaction progress .

- TLC : Ethyl acetate/hexane (1:3) solvent system tracks intermediate formation .

- Melting point analysis : Sharp melting ranges (e.g., 160–162°C) indicate high crystallinity .

Advanced Question: What computational methods predict its binding modes?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulates interactions with targets like β-lactamases or tubulin, using the compound’s 3D structure (PubChem CID) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

- DFT calculations : Predict electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack .

Basic Question: What analytical techniques characterize its stability?

Methodological Answer:

- NMR (¹H/¹³C) : Detects degradation products (e.g., ester hydrolysis to carboxylic acid) .

- FTIR : Monitors carbonyl (C=O) stretch shifts (~1700 cm⁻¹) under thermal stress .

- Accelerated stability studies : 40°C/75% RH for 4 weeks; >90% purity retained if stored desiccated .

Advanced Question: How does substituent variation affect its bioactivity?

Methodological Answer:

| Substituent | Activity Change (%) | Target Affinity (nM) | Reference |

|---|---|---|---|

| p-Tolyl | Baseline (100%) | 250 | |

| Phenyl | ↓ 30% | 350 | |

| 4-Chlorophenyl | ↑ 20% | 200 | |

| Propionamido → Acetamido | ↓ 45% | 400 |

Longer alkyl chains (propionamido) enhance hydrophobic interactions, while electron-withdrawing groups (e.g., Cl) improve target binding .

Advanced Question: What strategies mitigate degradation during scale-up?

Methodological Answer:

- Continuous flow reactors : Minimize thermal degradation by precise temperature control (±2°C) .

- Inert atmosphere (N2/Ar) : Prevents oxidation of the dihydropyridazine ring .

- Lyophilization : Stabilizes the compound for long-term storage, reducing hydrolysis .

Advanced Question: How is its stereoelectronic profile validated?

Methodological Answer:

- X-ray charge density analysis : Maps electron distribution to confirm resonance effects in the pyridazine ring .

- Electrostatic potential surfaces (EPS) : Identify nucleophilic/electrophilic regions using Gaussian09 .

- Polarizability measurements : Correlate with DFT-calculated dipole moments (e.g., 4.2 D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.